molecular formula C5H12BrN3O B128917 Morpholine-4-carboximidamide Hydrobromide CAS No. 157415-17-3

Morpholine-4-carboximidamide Hydrobromide

Cat. No. B128917
M. Wt: 210.07 g/mol
InChI Key: IOHSDHMCZXCESZ-UHFFFAOYSA-N
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Description

Morpholine-4-carboximidamide hydrobromide is a compound that has been studied in various contexts due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of biologically active heterocyclic compounds. The morpholine moiety is a versatile scaffold in drug design, often used to improve pharmacokinetic properties of pharmaceutical agents .

Synthesis Analysis

The synthesis of morpholine derivatives has been approached through various routes. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid, a related compound, was synthesized from dimethoxyacetaldehyde and serine methyl ester through a five-step process involving reductive amination and intramolecular acetalization . Another study described a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, with a key step being a Pd-catalyzed carboamination reaction . These methods highlight the synthetic versatility of morpholine derivatives and the potential to create a wide array of substituted morpholines, including Morpholine-4-carboximidamide hydrobromide.

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied. For example, the crystal and molecular structure of morpholine biguanide hydrobromide was determined using X-ray diffraction, revealing that the morpholine ring assumes a chair conformation and the molecules are held together by a three-dimensional network of hydrogen bonds . Similarly, the structure of N-(ω-carboxyalkyl)morpholine hydrochlorides was analyzed by 13C CP MAS NMR, FTIR, and PM3 calculations, providing insights into the conformation and hydrogen bonding patterns of these compounds .

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions that are crucial for their application in medicinal chemistry. The discovery of a non-nitrogen containing morpholine isostere demonstrated the ability of such compounds to mimic the conformation required for kinase inhibition, a key reaction in the development of inhibitors for the PI3K-AKT-mTOR pathway . Additionally, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of isocyanate with morpholino-indazole, showcasing the reactivity of morpholine derivatives in creating complex molecules with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The crystal structure analysis of morpholine biguanide hydrobromide and N-(ω-carboxyalkyl)morpholine hydrochlorides provides information on their solid-state properties, such as crystal packing and hydrogen bonding, which can affect their solubility, stability, and reactivity . The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed its absorption and emission properties, which are important for applications in materials science and as fluorescent probes .

Scientific Research Applications

  • Synthesis and Anti-Hyperglycemic Evaluation :

    • Morpholine-4-carboximidamide derivatives have been synthesized and evaluated for their anti-hyperglycemic properties. A study found that certain derivatives can significantly decrease serum glucose levels and restore biomarkers of liver and kidney function, suggesting their potential as therapeutic agents against diabetes (Moustafa et al., 2021).
  • Pharmacological Screening for Analgesic and Anti-Inflammatory Activity :

    • Derivatives of Morpholine-4-carboximidamide have been synthesized and tested for analgesic and anti-inflammatory effects. The compounds showed potential in reducing visceral pain and limb edema in animal models, indicating their therapeutic relevance in pain management and inflammation (Drapak et al., 2022).
  • Role in Inhibitors of the PI3K-AKT-mTOR Pathway :

    • Morpholine derivatives, including Morpholine-4-carboximidamide, have been identified as key pharmacophores in the inhibition of the PI3K-AKT-mTOR pathway, which is significant in cancer research. Their structure allows them to form crucial hydrogen bonds and exhibit selectivity in kinase inhibition (Hobbs et al., 2019).
  • Synthesis of GABAB Enhancer :

    • Morpholine-4-carboximidamide derivatives have been utilized in the synthesis of GABAB enhancers, which are relevant in neurological and psychiatric disorders. The research demonstrates the compound's utility in the synthesis of bioactive molecules (Verron et al., 2007).
  • Neuroprotective Effects and Oxidative Stress Modulation :

    • Studies have examined the neuroprotective effects of Morpholine-4-carboximidamide derivatives, particularly their impact on biochemiluminescence and antioxidant activity in the brain under ischemic conditions. These compounds showed potential in reducing oxidative stress and exerting neuroprotective effects (Popova et al., 2011).
  • Role as a Scaffold in Medicinal Chemistry :

    • Morpholine and its derivatives are recognized for their significant role in medicinal chemistry, offering a range of biological activities and enhancing the pharmacokinetic profiles of pharmaceuticals. Their synthesis and functionalization are areas of ongoing research, underscoring their importance in drug development (Tzara et al., 2020).

Safety And Hazards

Morpholine-4-carboximidamide Hydrobromide is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

morpholine-4-carboximidamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.BrH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHSDHMCZXCESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384503
Record name Morpholine-4-carboximidamide Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-4-carboximidamide Hydrobromide

CAS RN

157415-17-3
Record name Morpholine-4-carboximidamide Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157415-17-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Azab, B Muz, P De La Puente, N Salama… - Drugs of the …, 2013 - access.portico.org
… Cyclization of morpholine-4-carboximidamide hydrobromide (I) with diethyl malonate (II) by means of naoEt in refluxing EtoH gives 2-(morpholin-4-yl)pyrimidine-4,6-diol (III), which by …
Number of citations: 3 access.portico.org
P Yadav, S Srivastava, T Patil, R Raghuvanshi… - Journal of Hazardous …, 2021 - Elsevier
The present study analysed time (0.5 h to 24 h) and tissue [roots, old leaves (OL) and young leaves (YL)] dependent nature of arsenic (As) accumulation and ensuing responses in two …
Number of citations: 25 www.sciencedirect.com

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